molecular formula C11H6BrClN2 B13938560 6-Bromo-4-chloro-2-methyl-3-quinolinecarbonitrile

6-Bromo-4-chloro-2-methyl-3-quinolinecarbonitrile

Cat. No.: B13938560
M. Wt: 281.53 g/mol
InChI Key: CQVVOSNZDSPXES-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-methyl-3-quinolinecarbonitrile is an organic compound with the molecular formula C11H6BrClN2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of bromine, chlorine, and a nitrile group attached to a quinoline core, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-methyl-3-quinolinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of 2-methylquinoline, followed by the introduction of a nitrile group. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2-methyl-3-quinolinecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives with different oxidation states. Reduction reactions can also modify the nitrile group to amines or other functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are often employed.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

6-Bromo-4-chloro-2-methyl-3-quinolinecarbonitrile has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is utilized in the production of agrochemicals and dyes, contributing to advancements in agriculture and material science.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-methyl-3-quinolinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of halogen atoms and the nitrile group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-chloroquinoline
  • 6-Bromo-2-chloro-4-methylquinoline
  • 6-Bromo-4-methoxyquinoline

Uniqueness

6-Bromo-4-chloro-2-methyl-3-quinolinecarbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group, which imparts distinct chemical reactivity and biological activity

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H6BrClN2

Molecular Weight

281.53 g/mol

IUPAC Name

6-bromo-4-chloro-2-methylquinoline-3-carbonitrile

InChI

InChI=1S/C11H6BrClN2/c1-6-9(5-14)11(13)8-4-7(12)2-3-10(8)15-6/h2-4H,1H3

InChI Key

CQVVOSNZDSPXES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)Cl)C#N

Origin of Product

United States

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